molecular formula C9H8O4 B2520968 (3-Methoxyphenyl)glyoxylic acid CAS No. 26767-10-2

(3-Methoxyphenyl)glyoxylic acid

Cat. No.: B2520968
CAS No.: 26767-10-2
M. Wt: 180.159
InChI Key: CGXXIWFTHWCOPO-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)glyoxylic acid is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a glyoxylic acid moiety

Biochemical Analysis

Biochemical Properties

It is known that glyoxylic acid, from which (3-Methoxyphenyl)glyoxylic acid is derived, plays a crucial role in various metabolic pathways . It can be assumed that this compound might interact with enzymes, proteins, and other biomolecules in a similar manner. The nature of these interactions could be influenced by the methoxyphenyl group present in the molecule.

Cellular Effects

A study has shown that glyoxylic acid, an α-keto acid metabolite derived from glycine, promotes myogenesis in C2C12 cells . It is plausible that this compound might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It is known that glyoxylic acid is involved in several metabolic pathways . It is possible that this compound exerts its effects at the molecular level through similar pathways, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that the minimum lethal dose of undiluted ethylene glycol, a related compound, varies across different species

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to those of glyoxylic acid. Glyoxylic acid is known to be involved in the glyoxylate cycle, a variation of the tricarboxylic acid cycle . This cycle is crucial for the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Transport and Distribution

It is known that glyoxylic acid is rapidly absorbed from the gastrointestinal tract . It is plausible that this compound might have similar transport and distribution characteristics.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is plausible that this compound might have similar subcellular localization patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methoxyphenyl)glyoxylic acid can be synthesized through several methods. One common approach involves the reaction of methyl-phenoxide with glyoxylic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is typically carried out in glacial acetic acid at elevated temperatures . Another method involves the reaction of glyoxylic acid with 1,2-methylenedioxybenzene under microwave radiation .

Industrial Production Methods

Industrial production of glyoxylic acid, a key precursor for this compound, involves the ozonolysis of maleic acid or the oxidation of glyoxal. These methods are widely used due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)glyoxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include vanillin, which is produced through the oxidative decarboxylation of vanillyl mandelic acid .

Scientific Research Applications

(3-Methoxyphenyl)glyoxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxy group enhances its stability and reactivity compared to simpler analogs .

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXXIWFTHWCOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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